4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium
Brand Name: Vulcanchem
CAS No.:
VCID: VC0229367
InChI: InChI=1S/C12H16N3/c1-2-8-15-11-14(10-13-15)9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3/q+1
SMILES: CCCN1C=[N+](C=N1)CC2=CC=CC=C2
Molecular Formula: C12H16N3+
Molecular Weight: 202.281

4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium

CAS No.:

Cat. No.: VC0229367

Molecular Formula: C12H16N3+

Molecular Weight: 202.281

* For research use only. Not for human or veterinary use.

4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium -

Specification

Molecular Formula C12H16N3+
Molecular Weight 202.281
IUPAC Name 4-benzyl-1-propyl-1,2,4-triazol-4-ium
Standard InChI InChI=1S/C12H16N3/c1-2-8-15-11-14(10-13-15)9-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3/q+1
Standard InChI Key FGMPUWOCYJMDFU-UHFFFAOYSA-N
SMILES CCCN1C=[N+](C=N1)CC2=CC=CC=C2

Introduction

Structural Characteristics of 4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium

Chemical Structure and Physical Properties

4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium features a 1,2,4-triazole core with specific substitutions that define its unique chemical identity. The benzyl group attached to the N-4 position introduces an aromatic character to this region of the molecule, while the propyl chain at the N-1 position contributes additional hydrophobicity. The quaternization of the N-4 position results in a positively charged nitrogen atom, which is typically balanced by a counter-anion such as halides (bromide, iodide) or more complex anions like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻).

Conformational Analysis

Synthesis Methods

The synthesis of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium can be approached through several strategic routes, generally following established methodologies for related triazolium compounds. Based on synthetic procedures described for similar compounds, a general synthetic pathway would typically involve sequential alkylation of the 1,2,4-triazole core.

General Synthetic Pathway

The most direct approach to synthesizing 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium would involve the following key steps:

  • Selective N-1 alkylation of 1H-1,2,4-triazole with 1-bromopropane (or other suitable propylating agents) under basic conditions to yield 1-propyl-1H-1,2,4-triazole.

  • Quaternization of the N-4 position by reaction with benzyl bromide, typically conducted in a polar aprotic solvent like acetonitrile or acetone under reflux conditions.

  • Optional anion exchange to replace the halide counter-anion with other anions of interest, which can be achieved by metathesis reactions with appropriate salts.

The synthesis of related 1,2,4-triazolium compounds, as described in the literature, provides valuable insights into these procedures. For example, the synthesis of 1-methyl-4-propyl-1H-1,2,4-triazol-4-ium bis((trifluoromethyl)sulfonyl)amide involved the reaction of the appropriate triazole with 1-bromopropane, followed by anion exchange . Similar methodologies could be adapted for the synthesis of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium with appropriate modifications.

Purification and Characterization

Following synthesis, the purification of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium would typically involve recrystallization for solid salts or washing with appropriate solvents for more complex systems. For instance, in the synthesis of related compounds, activated carbon treatment followed by filtration has been employed to remove colored impurities .

The characterization of the synthesized 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium would involve a combination of spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and potentially X-ray crystallography for solid-state structure determination. These analytical methods would provide confirmation of the successful synthesis and structural details of the compound.

Spectroscopic Characterization

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (propyl)0.90-1.00Triplet3H
CH₂ (propyl, middle)1.65-1.75Sextet2H
CH₂ (propyl, N-adjacent)4.20-4.30Triplet2H
CH₂ (benzyl)5.60-5.70Singlet2H
Aromatic (benzyl)7.30-7.50Multiplet5H
Triazolium ring8.90-9.50Singlet(s)2H

The ¹³C NMR spectrum would provide complementary structural information, with expected signals for the carbon atoms in the propyl chain, benzyl group, and triazolium ring. The quaternized nitrogen would influence the chemical shifts of adjacent carbon atoms, typically resulting in downfield shifts compared to the non-quaternized triazole precursor.

Table 2: Predicted ¹³C NMR Signals for 4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium

Carbon AssignmentExpected Chemical Shift (δ, ppm)
CH₃ (propyl)10-14
CH₂ (propyl, middle)20-25
CH₂ (propyl, N-adjacent)50-55
CH₂ (benzyl)55-60
Aromatic (benzyl)125-135
Triazolium ring140-150

These predicted values are based on comparison with related compounds, such as 1-benzyl-3-methyl-4-propyl-1H-1,2,3-triazol-3-ium, which shows ¹³C NMR signals at δ 13.43 (CH₃), 20.26 (CH₂), 25.47 (CH₂), 38.92 (N-CH₃), 56.83 (benzyl CH₂), 128.6-131.2 (aromatic), and 144.2 (triazolium) .

Mass Spectrometry

Mass spectrometry provides crucial information for structural confirmation of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium. The expected molecular ion peak would correspond to the cationic part of the molecule (without the counter-anion), which would have an m/z value of approximately 202 (C₁₂H₁₆N₃⁺).

Similar to related triazolium compounds, the mass spectrum would likely exhibit characteristic fragmentation patterns. For 1-benzyl-3-methyl-4-propyl-1H-1,2,3-triazol-3-ium, mass spectrometry data showed a molecular ion peak at m/z 377.04 for the iodide salt . For 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium, the fragmentation pattern might include:

  • Loss of a methyl group from the propyl chain (m/z = 202 - 15 = 187)

  • Loss of the entire propyl group (m/z = 202 - 43 = 159)

  • Loss of the benzyl group (m/z = 202 - 91 = 111)

The exact fragmentation pattern would depend on the specific ionization technique and instrumental parameters used for the analysis.

Biological Activities and Applications

Antimicrobial Properties

Triazole and triazolium compounds have been extensively investigated for their antimicrobial activities, with many derivatives demonstrating significant efficacy against various pathogens. The search results highlight that 1,2,4-triazoles and their derivatives possess a wide range of biological activities, including antibacterial and fungicidal properties . Additionally, N-substituted azolium derivatives have demonstrated antifungal activity and utility in treating fungal diseases .

4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium would be expected to exhibit antimicrobial activity based on its structural features. The quaternary nitrogen introduces a permanent positive charge that can interact with negatively charged components of microbial cell membranes, potentially disrupting membrane integrity. The benzyl and propyl substituents contribute hydrophobic character, which may enhance membrane penetration and interaction with intracellular targets.

Table 3: Potential Antimicrobial Activities of 4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium

Activity TypePotential Target OrganismsProposed Mechanism of Action
AntifungalCandida species, Aspergillus speciesDisruption of fungal cell membranes, inhibition of ergosterol biosynthesis
AntibacterialGram-positive bacteria (Staphylococcus, Streptococcus)Interaction with bacterial cell components, disruption of cell membrane integrity
AntibiofilmBiofilm-forming microorganismsPrevention of biofilm formation, disruption of established biofilms

The lipophilic nature of the benzyl and propyl substituents in 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium could potentially enhance its ability to penetrate microbial cell membranes, contributing to its antimicrobial efficacy. The specific antimicrobial profile would depend on the exact molecular structure, including the nature of the counter-anion, and would require experimental verification through appropriate microbiological assays.

Other Biological Activities

Beyond antimicrobial applications, triazole and triazolium compounds have demonstrated a diverse range of biological activities that might also be exhibited by 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium. These include analgesic, anti-inflammatory, antiviral, and anticancer properties . The specific biological profile would be influenced by the unique combination of the benzyl group at N-4 and the propyl group at N-1.

The benzyl group, with its aromatic character, may facilitate π-π interactions with aromatic amino acid residues in protein targets, while the propyl chain could contribute to hydrophobic interactions within specific binding pockets. These structural features could enable the compound to interact with various biological targets, including enzymes, receptors, and nucleic acids.

Table 4: Potential Broader Biological Activities of 4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium

Activity TypePotential MechanismsPossible Applications
Anti-inflammatoryInhibition of inflammatory mediators, modulation of cytokine productionTreatment of inflammatory conditions
AnalgesicInteraction with pain receptors or pathwaysPain management
AntiviralInterference with viral replication or entry into host cellsManagement of viral infections
AnticancerInhibition of cancer cell proliferation, induction of apoptosisCancer therapy
CNS activityInteraction with specific neurotransmitter receptorsTreatment of neurological or psychiatric conditions

The actual biological profile of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium would need to be determined through comprehensive biological screening, including in vitro and in vivo studies, to identify its specific activities and potential therapeutic applications.

Applications in Materials Science

Ionic Liquids and Advanced Materials

Triazolium-based compounds have found significant applications in materials science, particularly as ionic liquids, due to their unique physicochemical properties. Ionic liquids based on heterocyclic cations like triazolium often exhibit desirable characteristics such as low melting points, negligible vapor pressure, high thermal stability, and tunable properties through variation of the cation structure and counter-anion.

The search results indicate that alkyl and aryl substitutions on 1,2,4-triazolium-based ionic liquids can significantly influence their properties . 4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium, with its specific substitution pattern, would contribute distinctive features to any resulting ionic liquid. The benzyl group at N-4 and the propyl group at N-1 would influence properties such as melting point, viscosity, and solubility characteristics.

Table 5: Potential Properties of 4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium-based Ionic Liquids

Counter-anionExpected Physical StatePotential Applications
[NTf₂]⁻Likely liquid at room temperatureSolvents for chemical reactions, electrolytes for electrochemical devices
[PF₆]⁻Possibly solid at room temperatureExtraction media, catalyst immobilization systems
[BF₄]⁻Possibly solid at room temperatureComponent in electrochemical devices, heat transfer media
Halides (Br⁻, I⁻)Likely solid at room temperatureAntimicrobial materials, phase-transfer catalysts

The synthesis of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium-based ionic liquids would typically involve anion metathesis reactions starting from the halide salt. For example, the preparation of bis(trifluoromethanesulfonimide) ionic liquids often involves dissolving the halide salt in water, adding lithium bis(trifluoromethanesulfonimide), and extracting the resulting ionic liquid with dichloromethane .

Comparison with Related Triazolium Compounds

Table 6: Comparative Analysis of 4-Benzyl-1-propyl-1H-1,2,4-triazol-4-ium and Related Compounds

CompoundStructural FeaturesExpected PropertiesPotential Applications
4-Benzyl-1-propyl-1H-1,2,4-triazol-4-iumBenzyl at N-4, propyl at N-1Moderate lipophilicity, good thermal stabilityAntimicrobial agent, ionic liquid precursor
1-Methyl-4-propyl-1H-1,2,4-triazol-4-ium Methyl at N-1, propyl at N-4Lower lipophilicity than benzyl derivative, potentially higher water solubilityIonic liquids, potential biological applications
1-Benzyl-3-methyl-4-propyl-1H-1,2,3-triazol-3-ium Benzyl at N-1, methyl at N-3, propyl at N-4; different ring systemDifferent charge distribution, different electronic propertiesPotentially different biological activity profile
1-Benzyl-4-(benzylamino)-1H-1,2,4-triazol-4-ium Benzylamino at N-4, benzyl at N-1Higher molecular weight, potentially different solubility profilePossibly different spectrum of biological activities

The specific substitution pattern in 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium, with a benzyl group at N-4 and a propyl group at N-1, would influence its physical properties, chemical reactivity, and biological activities in ways that distinguish it from related compounds with different substitution patterns. These structural differences provide opportunities for tailoring the properties of triazolium compounds to suit specific applications through strategic modification of the substitution pattern.

Future Research Directions

Research on 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium and related compounds presents numerous opportunities for further exploration and development. Several key research directions would contribute to a more comprehensive understanding of this compound and its potential applications:

Synthesis and Characterization

Future research should focus on the development of optimized synthetic procedures for 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium, including exploration of alternative synthetic routes that might offer improvements in yield, purity, or scalability. Comprehensive characterization using advanced spectroscopic and analytical techniques would provide valuable insights into the structural and physicochemical properties of this compound.

Crystal structure determination through X-ray crystallography would be particularly valuable for confirming the three-dimensional structure and elucidating important features such as bond lengths, bond angles, and intermolecular interactions in the solid state. This structural information would enhance understanding of structure-property relationships and inform the design of derivatives with tailored properties.

Biological Evaluation

Systematic evaluation of the biological activities of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium would be essential for assessing its potential therapeutic applications. This evaluation should include:

  • Antimicrobial screening against a diverse panel of bacterial and fungal pathogens

  • Assessment of anti-inflammatory, analgesic, and anticancer activities

  • Investigation of structure-activity relationships through the synthesis and evaluation of structural analogs

  • Studies on the mechanism of action at the molecular and cellular levels

  • Evaluation of pharmacokinetic properties and preliminary toxicity assessment

These studies would provide valuable insights into the biological profile of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium and guide the development of optimized derivatives with enhanced efficacy and safety profiles.

Materials Applications

The potential of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium in materials science applications warrants thorough investigation. Future research should explore:

  • Preparation and characterization of ionic liquids based on 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium with various counter-anions

  • Investigation of the catalytic properties of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium-derived N-heterocyclic carbenes

  • Exploration of potential applications in electrochemical devices, separations, and other advanced materials

These studies would expand understanding of the versatility of 4-benzyl-1-propyl-1H-1,2,4-triazol-4-ium as a building block for functional materials with tailored properties.

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